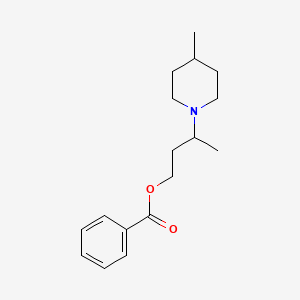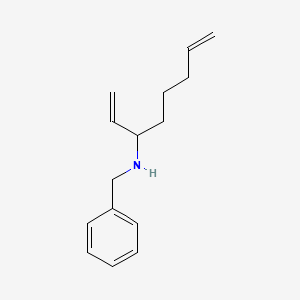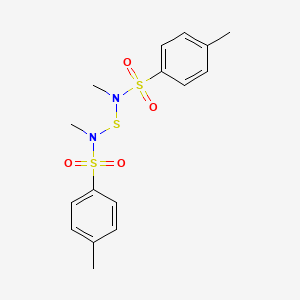
3-Methyl-3-(4'-methylpiperidino)propyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(4’-methylpiperidino)propyl benzoate is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a piperidine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Methyl-3-(4’-methylpiperidino)propyl benzoate typically involves the reaction of 3-methyl-3-(4’-methylpiperidino)propanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
3-Methyl-3-(4’-methylpiperidino)propyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(4’-methylpiperidino)propyl benzoate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(4’-methylpiperidino)propyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can influence signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-3-(4’-methylpiperidino)propyl benzoate can be compared with other similar compounds, such as:
3-(2-Methylpiperidino)propyl benzoate: This compound has a similar structure but differs in the position of the methyl group on the piperidine ring.
3-(4-Methylpiperidino)propyl benzoate: This compound lacks the additional methyl group on the propyl chain, making it less sterically hindered.
3-(4-Methylpiperidino)butyl benzoate: This compound has a longer alkyl chain, which can affect its chemical reactivity and biological activity
3-Methyl-3-(4’-methylpiperidino)propyl benzoate stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64050-29-9 |
|---|---|
Molekularformel |
C17H25NO2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
3-(4-methylpiperidin-1-yl)butyl benzoate |
InChI |
InChI=1S/C17H25NO2/c1-14-8-11-18(12-9-14)15(2)10-13-20-17(19)16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3 |
InChI-Schlüssel |
LJDVATIOWGCFIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C(C)CCOC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)

![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B14497824.png)

![2(3H)-Furanone, 3-[1-[(4-chlorophenyl)amino]ethylidene]dihydro-, (Z)-](/img/structure/B14497841.png)

![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)

